4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 4-methoxypyrimidine with pyrrolidin-3-ol in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include heating the reactants under reflux or using microwave irradiation to accelerate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with target proteins, while the methoxy and pyrrolidin-3-yloxy groups can enhance binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride can be compared with other similar compounds, such as:
4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine hydrochloride: This compound has a pyridine ring instead of a pyrimidine ring, which can affect its chemical reactivity and biological activity.
4-Methoxy-2-(pyrrolidin-3-yloxy)benzene hydrochloride: This compound has a benzene ring, which lacks the nitrogen atoms present in the pyrimidine ring, leading to different electronic properties and reactivity.
4-Methoxy-2-(pyrrolidin-3-yloxy)quinoline hydrochloride: This compound has a quinoline ring, which is a fused bicyclic structure, potentially offering different steric and electronic interactions.
Properties
IUPAC Name |
4-methoxy-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-13-8-3-5-11-9(12-8)14-7-2-4-10-6-7;/h3,5,7,10H,2,4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBVJTCWIVUZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)OC2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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